3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWCWHWCDDPEAK-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(S2)/C=C/C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiophene.
Formation of the Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced alkenes.
Substitution: Halogenated, nitrated, or other substituted thiophene derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid exhibits various biological activities:
- Anticancer Activity : Studies have shown that compounds containing thiophene and fluorinated aromatic groups can inhibit cancer cell proliferation. The unique structure of this compound allows it to interact with specific biological targets involved in tumor growth.
- Antimicrobial Properties : The presence of the thiophene moiety has been linked to antimicrobial activity. Compounds similar to this compound have demonstrated efficacy against various bacterial strains, suggesting potential as an antibiotic agent.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies indicate that this compound can effectively bind to the enzyme's active site, potentially leading to therapeutic applications .
Case Study 1: Anticancer Properties
In a study published in the journal Molecules, researchers synthesized various derivatives of thiophene-based compounds, including this compound. The results indicated that these compounds exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study 2: Antimicrobial Activity
A comparative study published in Antibiotics evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results demonstrated significant inhibition of gram-positive and gram-negative bacterial strains, highlighting the compound's potential as a lead structure for developing new antibiotics.
Practical Applications
- Drug Development : The unique properties of this compound make it a candidate for further development into pharmaceuticals targeting cancer and infectious diseases.
- Material Science : Due to its unique electronic properties, this compound may find applications in organic electronics and photonic devices, where thiophene derivatives are known for their conductive properties.
- Agricultural Chemistry : The antimicrobial properties suggest potential applications in agricultural formulations aimed at protecting crops from bacterial pathogens.
Mechanism of Action
The mechanism of action of 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with various molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the thiophene ring contributes to its overall stability and reactivity. The prop-2-enoic acid moiety allows for further chemical modifications, making it a versatile compound for various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Halogen-Substituted Thiophene Derivatives
Key analogs differ in the halogen substituent on the phenyl ring:
Key Observations :
- Lipophilicity : LogP values increase with heavier halogens (F < Cl < Br), impacting membrane permeability and bioavailability .
Heterocyclic Core Modifications
Replacing the thiophene ring with other heterocycles alters electronic and steric profiles:
Key Observations :
Physicochemical and Structural Analysis
Hydrogen Bonding and Crystal Packing
- The carboxylic acid group forms robust O–H···O hydrogen bonds, as seen in Etter’s graph-set analysis . Fluorine’s electronegativity enhances dipole interactions, influencing crystal packing density .
- Thiazole-containing analogs (e.g., ) display N–H···O bonds, creating distinct supramolecular architectures .
Biological Activity
3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid, also known as a derivative of thiophene and an important compound in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiophene ring substituted with a fluorophenyl group, which enhances its biological activity. Its molecular formula is , and it is identified by the CAS number 1132-61-2.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. The following table summarizes key findings from various studies:
- Induction of Apoptosis : Studies have shown that the compound triggers apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to cell death. This process involves the activation of caspases, which are crucial for the apoptotic pathway.
- Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit cell proliferation in various cancer types, including breast and colon cancers. This inhibition is often linked to the downregulation of critical survival pathways such as Notch and AKT signaling.
- Antioxidant Activity : The presence of the fluorophenyl group enhances the antioxidant properties of the compound, allowing it to mitigate oxidative stress within cells.
Case Study 1: Breast Cancer
In a study investigating the effects on breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with this compound resulted in significant reductions in cell viability. The IC50 values were determined to be approximately 1.06 μmol/L for MDA-MB-231 cells after 48 hours of treatment, indicating potent anticancer effects.
Case Study 2: Colon Cancer
Another study focused on colon cancer cells showed that this compound effectively inhibited tumor growth by disrupting cellular signaling pathways that promote survival and proliferation. The results suggested that this compound could serve as a potential therapeutic agent in colon cancer treatment.
Q & A
Q. What are the common synthetic routes for 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid?
The synthesis typically involves coupling reactions and cyclization strategies. For example:
- Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 4-fluorophenylboronic acid) and a brominated thiophene precursor to install the fluorophenyl-thiophene core .
- Aldol condensation or Heck reaction to introduce the α,β-unsaturated carboxylic acid moiety (prop-2-enoic acid group) .
Key intermediates may require purification via column chromatography, and reaction conditions (e.g., Pd catalysts, bases, and solvents like DMF or THF) should be optimized for yield and regioselectivity .
Q. How is the compound characterized post-synthesis?
Standard characterization methods include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry and purity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystalline) to resolve stereochemistry, as demonstrated for structurally related thiophene derivatives .
- HPLC (>98% purity thresholds) for quality control in pharmacological studies .
Q. What are the key solubility and stability considerations for this compound?
- Solubility : Tested in DMSO for biological assays (typical stock concentrations: 10–50 mM) and in aqueous buffers adjusted to physiological pH (e.g., phosphate buffer, pH 7.4) .
- Stability : Store at –20°C under inert atmosphere to prevent degradation of the α,β-unsaturated acid moiety. Monitor via stability-indicating HPLC methods under accelerated conditions (e.g., 40°C/75% RH) .
Advanced Research Questions
Q. How to design experiments to evaluate anti-inflammatory activity?
- In vitro models : Use COX-1/COX-2 inhibition assays to screen for NSAID-like activity, as seen in structurally similar thiophene-2-carboxylic acid derivatives .
- In vivo models : Administer the compound in carrageenan-induced rat paw edema assays, with indomethacin as a positive control. Measure edema reduction and cytokine levels (e.g., IL-6, TNF-α) .
- Dose-response studies : Test concentrations ranging from 1–100 mg/kg (oral or intraperitoneal) to establish efficacy and toxicity thresholds .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Comparative structural analysis : Compare activity data with analogs (e.g., 3-(4-chlorophenyl) derivatives) to identify substituent effects on potency .
- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to minimize variability .
- Meta-analysis : Pool data from multiple studies to identify trends, such as enhanced activity with electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring .
Q. What computational methods are used to study interactions with biological targets?
- Molecular docking : Utilize crystal structures of COX-2 or PPAR-γ (common anti-inflammatory targets) and the compound’s 3D coordinates (generated from SMILES/InChI codes) to predict binding modes .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity to guide structural optimization .
Q. How can synthetic yield be optimized for scale-up?
- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) in coupling reactions to improve efficiency .
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to enhance reaction rates and reduce waste .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 30 minutes) for steps like cyclization or condensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
